molecular formula C15H17NO5 B3912724 3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one

3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one

Cat. No.: B3912724
M. Wt: 291.30 g/mol
InChI Key: PSNFWPCXKUBHGV-UHFFFAOYSA-N
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Description

The compound “3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one” is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The most widely used method for their synthesis is the Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated H2SO4, trifluoroacetic acid (TFA), and Lewis acids (LA) such as AlCl3, ZnCl2, ZrCl4, TiCl4, etc., and heterogeneous catalysts such as cation-exchange resins, Nafion resin/silica composites, zeolite H-BEA (H-beta, SiO2/Al2O3 = 14), and other solid acids .


Molecular Structure Analysis

The molecule of “this compound” contains a total of 39 bonds. There are 22 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 1 nitro group (aromatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

Coumarin derivatives have been intensively screened for different biological properties. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Mechanism of Action

The mechanism of action of coumarin derivatives is diverse and depends on the specific derivative and its biological target. For example, some coumarin derivatives have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Future Directions

Given the wide range of biological activities and applications of coumarin derivatives, there is considerable interest in developing new and superior methods for the synthesis of these compounds . Future research may focus on the development of more efficient synthesis methods, the discovery of new biological activities, and the design of coumarin derivatives with improved safety and efficacy profiles.

Properties

IUPAC Name

3-butyl-7-hydroxy-4,8-dimethyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-4-5-6-10-8(2)11-7-12(16(19)20)13(17)9(3)14(11)21-15(10)18/h7,17H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNFWPCXKUBHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC(=C(C(=C2OC1=O)C)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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